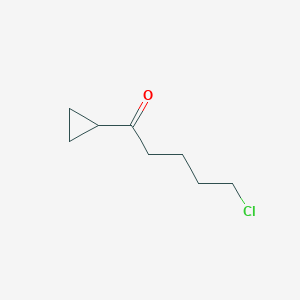![molecular formula C21H25NO B14320551 3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 101858-24-6](/img/structure/B14320551.png)
3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a bicyclic structure with a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of a bicyclic intermediate, which is then functionalized to introduce the phenyl and phenylethyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines .
Aplicaciones Científicas De Investigación
3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism by which 3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclic amines and their derivatives, such as:
- 2-Azabicyclo[3.2.1]octane
- 6,8-Dioxabicyclo[3.2.1]octane
- Bicyclo[3.2.1]octan-3-ylamines
Uniqueness
What sets 3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both phenyl and phenylethyl groups can enhance its interaction with various molecular targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
101858-24-6 |
|---|---|
Fórmula molecular |
C21H25NO |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
3-phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C21H25NO/c23-21(18-9-5-2-6-10-18)15-19-11-12-20(16-21)22(19)14-13-17-7-3-1-4-8-17/h1-10,19-20,23H,11-16H2 |
Clave InChI |
GCNACBRBJGYUFP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC1N2CCC3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)
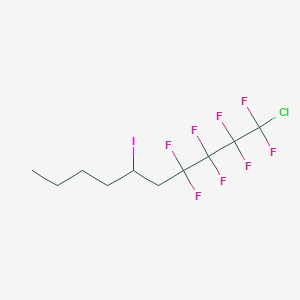


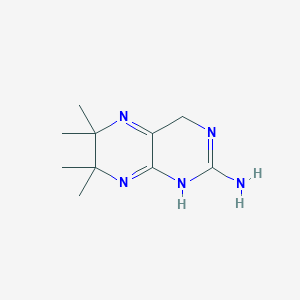
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
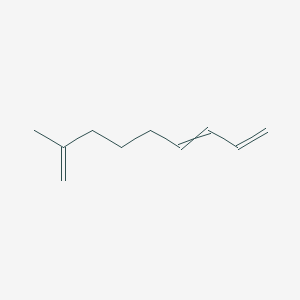
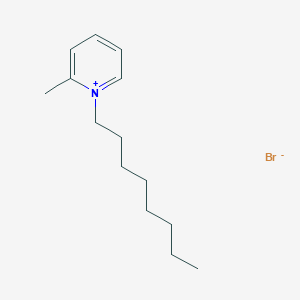
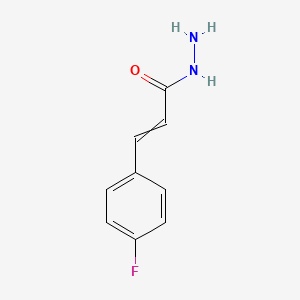
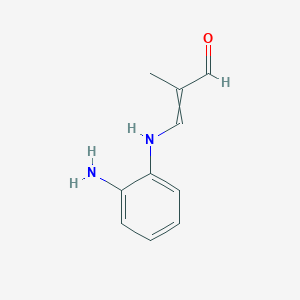
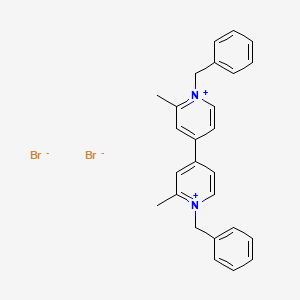
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)

